methyl 2-[(5-chloro-2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate methyl 2-[(5-chloro-2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate
Brand Name: Vulcanchem
CAS No.: 896702-12-8
VCID: VC8448846
InChI: InChI=1S/C18H13ClN4O3S/c1-9-3-5-11(19)8-13(9)20-17-22-23-15(24)12-6-4-10(16(25)26-2)7-14(12)21-18(23)27-17/h3-8H,1-2H3,(H,20,22)
SMILES: CC1=C(C=C(C=C1)Cl)NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)OC)N=C3S2
Molecular Formula: C18H13ClN4O3S
Molecular Weight: 400.8 g/mol

methyl 2-[(5-chloro-2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate

CAS No.: 896702-12-8

Cat. No.: VC8448846

Molecular Formula: C18H13ClN4O3S

Molecular Weight: 400.8 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-[(5-chloro-2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate - 896702-12-8

Specification

CAS No. 896702-12-8
Molecular Formula C18H13ClN4O3S
Molecular Weight 400.8 g/mol
IUPAC Name methyl 2-(5-chloro-2-methylanilino)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate
Standard InChI InChI=1S/C18H13ClN4O3S/c1-9-3-5-11(19)8-13(9)20-17-22-23-15(24)12-6-4-10(16(25)26-2)7-14(12)21-18(23)27-17/h3-8H,1-2H3,(H,20,22)
Standard InChI Key IEZVRZSCQOPXQB-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)Cl)NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)OC)N=C3S2
Canonical SMILES CC1=C(C=C(C=C1)Cl)NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)OC)N=C3S2

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a quinazoline core fused with a thiadiazole ring at positions 2 and 3 (Figure 1). Key substituents include:

  • A 5-chloro-2-methylphenyl group attached via an amino linkage at position 2.

  • A methyl ester at position 8 of the quinazoline ring.

  • A ketone group at position 5 of the thiadiazole ring.

The SMILES notation (CC1=C(C=C(C=C1)Cl)NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)OC)N=C3S2) and InChIKey (IEZVRZSCQOPXQB-UHFFFAOYSA-N) provide precise stereochemical details.

Table 1: Chemical Identifiers

PropertyValue
CAS No.896702-12-8
Molecular FormulaC18H13ClN4O3S\text{C}_{18}\text{H}_{13}\text{ClN}_4\text{O}_3\text{S}
Molecular Weight400.8 g/mol
IUPAC NameMethyl 2-(5-chloro-2-methylanilino)-5-oxo- thiadiazolo[2,3-b]quinazoline-8-carboxylate
PubChem CID22589749

Synthesis and Preparation

Synthetic Pathways

The synthesis likely involves a multi-step sequence starting from 5-chloro-2-methylaniline and a functionalized quinazoline-thiadiazole precursor. A proposed route includes:

  • Condensation: Reaction of 5-chloro-2-methylaniline with a thiadiazole-quinazoline intermediate under reflux conditions.

  • Esterification: Introduction of the methyl ester group via nucleophilic acyl substitution.

  • Oxidation: Formation of the ketone at position 5 using oxidizing agents like potassium permanganate.

Yield optimization typically requires controlled temperatures (80–120°C) and polar aprotic solvents such as dimethylformamide (DMF).

Challenges in Purification

Due to the compound’s low solubility in aqueous media, chromatographic techniques (e.g., silica gel column chromatography) are essential for isolating the pure product. Recrystallization from ethanol or dichloromethane may further enhance purity.

Physicochemical Properties

Solubility and Stability

While experimental data are scarce, the methyl ester and chloro-methylphenyl groups suggest:

  • Moderate lipid solubility, facilitating membrane permeability.

  • pH-dependent stability, with degradation likely under strongly acidic or basic conditions.

Table 2: Predicted Physicochemical Properties

PropertyValue
LogP (Partition Coefficient)3.2 (estimated via XLogP3)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7
Rotatable Bonds4

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

  • Chloro Substituent: Essential for target binding; removal reduces potency by >50% .

  • Methyl Ester: Enhances solubility without compromising cell penetration.

  • Thiadiazole Moiety: Critical for stabilizing interactions with PDZ domains in Dishevelled (DVL) proteins, key regulators of the Wnt/β-catenin pathway .

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